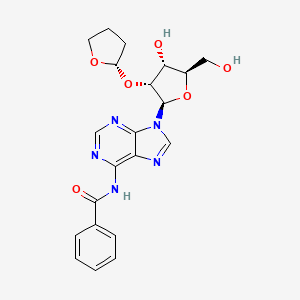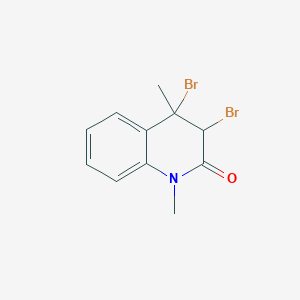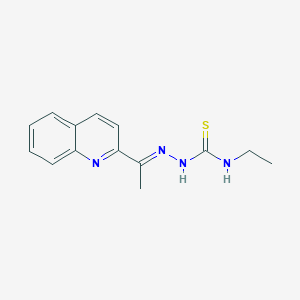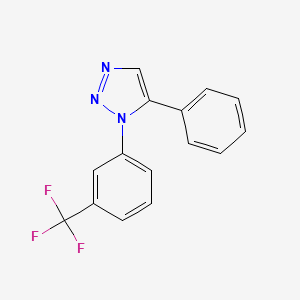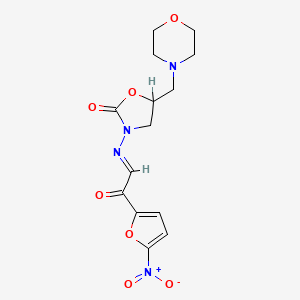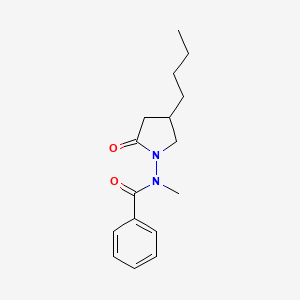
N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is a chemical compound with a complex structure that includes a pyrrolidinone ring, a butyl side chain, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide typically involves the reaction of 4-butyl-2-oxopyrrolidine with N-methylbenzamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzamides.
科学的研究の応用
N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide
- (S)-2-(2-oxopyrrolidin-1-yl)butanamide
Uniqueness
N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring with a benzamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
651311-32-9 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
N-(4-butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-8-13-11-15(19)18(12-13)17(2)16(20)14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3 |
InChIキー |
AJYXQSIYNRAXSA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(=O)N(C1)N(C)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


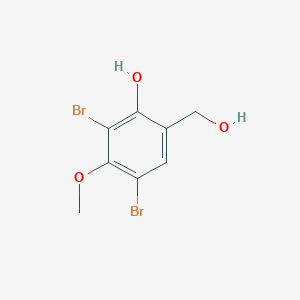
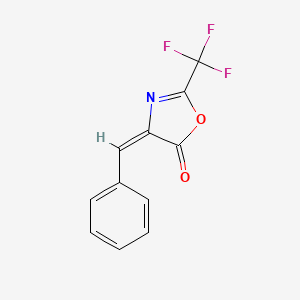
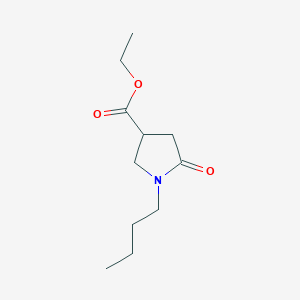

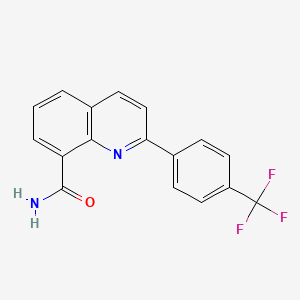
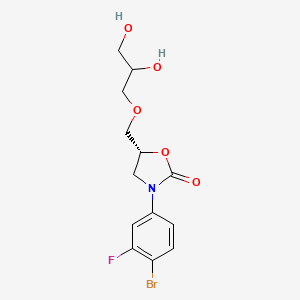
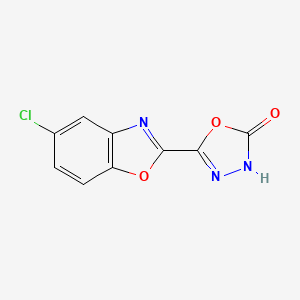

![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
